3-Chloro-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3-Chloro-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-1-methyl-4-nitro-1H-pyrazole . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize conditions for the compound’s use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole typically involves a multi-step process:
Nitration: The starting material, 3-methylpyrazole, undergoes nitration using a nitrating agent such as nitric acid to form 3-methyl-4-nitro-1H-pyrazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Substitution: Corresponding substituted pyrazoles.
Reduction: 3-Chloro-1-methyl-4-amino-1H-pyrazole.
Oxidation: 3-Chloro-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
3-Chloro-1-methyl-4-nitro-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Lacks the chloro substituent, resulting in different reactivity and applications.
3-Chloro-1-methyl-1H-pyrazole:
Uniqueness: 3-Chloro-1-methyl-4-nitro-1H-pyrazole is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity and versatility in synthesis and applications .
Properties
IUPAC Name |
3-chloro-1-methyl-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIAFCRVLLBSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299930-70-4 | |
Record name | 3-chloro-1-methyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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